

commercial availability of 2,4-Dimethylpentan-3-amine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dimethylpentan-3-amine hydrochloride

Cat. No.: B1490082

[Get Quote](#)

An In-Depth Technical Guide to the Commercial Availability of **2,4-Dimethylpentan-3-amine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Dimethylpentan-3-amine hydrochloride**, a key chemical intermediate for professionals in research and drug development. The document details the compound's chemical and physical properties, outlines its commercial availability from various suppliers, and establishes protocols for quality assessment, safe handling, and storage. By integrating field-proven insights with technical data, this guide serves as an essential resource for sourcing and utilizing this compound with confidence and safety.

Introduction and Chemical Identity

2,4-Dimethylpentan-3-amine and its hydrochloride salt are branched-chain aliphatic amines that serve as versatile building blocks in organic synthesis.^[1] The presence of bulky isopropyl groups flanking the amine functionality imparts unique steric and electronic properties, making it a valuable synthon for creating complex molecular architectures, particularly in the development of novel pharmaceutical and agrochemical agents.^[1] The hydrochloride salt is

often preferred for its improved stability, higher melting point, and better handling characteristics compared to the free amine, which is a volatile and corrosive liquid.[2][3]

A critical point of clarification for researchers is the distinction between the CAS numbers for the free amine and its hydrochloride salt. The free amine is identified by CAS Number 4083-57-2, while the hydrochloride salt is assigned CAS Number 4083-58-3.[4][5] However, it is common for suppliers to list the hydrochloride salt under the CAS number of the free amine. Therefore, careful verification of the product description and documentation is essential during procurement.

Key Chemical Identifiers:

Identifier	Value	Source
IUPAC Name	1-isopropyl-2-methylpropylamine hydrochloride	[6]
CAS Number	4083-58-3	[4][5][7][8]
Molecular Formula	C ₇ H ₁₇ N · HCl (or C ₇ H ₁₈ CIN)	[6][9]
Molecular Weight	151.68 g/mol	[6][9]
InChI Key	XUAIHJFZXLHVGC-UHFFFAOYSA-N	[5][6]

Physicochemical Properties

Understanding the physicochemical properties of **2,4-Dimethylpentan-3-amine hydrochloride** and its free amine base is fundamental to its application and safe handling. The hydrochloride salt is typically a solid, whereas the free amine is a liquid at room temperature.[2][5]

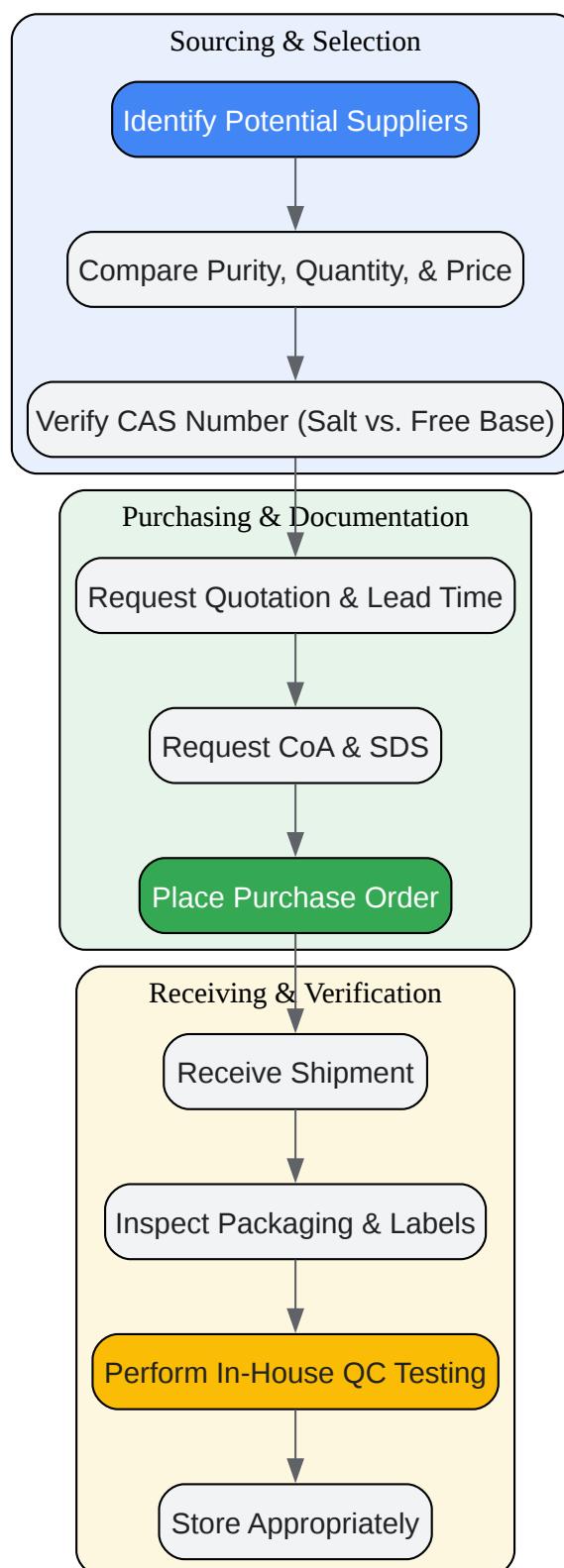
Table of Properties (Free Amine - CAS 4083-57-2):

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	123.2 °C at 760 mmHg	[2]
Density	~0.773 - 0.8 g/cm ³	[2]
Flash Point	22.3 °C	[2]
Solubility	Soluble in water and organic solvents	[1]

The free amine is classified as a highly flammable and corrosive liquid that can cause severe skin and eye burns.[\[2\]](#)[\[3\]](#) It is also air-sensitive.[\[2\]](#) These hazardous properties underscore the importance of sourcing the more stable hydrochloride salt and adhering to strict safety protocols.

Commercial Availability and Procurement

2,4-Dimethylpentan-3-amine hydrochloride is available from a range of chemical suppliers specializing in research chemicals and building blocks. Availability can vary from small, research-focused quantities to bulk amounts, though lead times may apply for larger orders.[\[9\]](#) Purity levels are typically around 97%.[\[5\]](#)[\[6\]](#)[\[9\]](#)


Table of Commercial Suppliers:

Supplier	Product Name/Code	CAS Number Listed	Typical Purity	Available Quantities
Sigma-Aldrich	2,4-Dimethylpentan-3-amine hydrochloride	4083-57-2	97%	Custom
Manchester Organics	2,4-Dimethylpentan-3-amine hydrochloride (W31507)	4083-57-2	97%	0.5g, 1g
Combi-Blocks	2,4-Dimethylpentan-3-amine hydrochloride (QN-8367)	4083-58-3	≤ 100%	Inquire
CymitQuimica	2,4-Dimethylpentan-3-amine hydrochloride (IN-DA00CNJY)	4083-58-3	97%	100mg, 250mg, 1g, 5g
BLD Pharm	2,4-Dimethylpentan-3-amine hydrochloride	4083-58-3	Inquire	Inquire

Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always contact suppliers directly for the most current information on pricing, availability, and lead times.

Procurement Workflow

A systematic approach to procurement is crucial to ensure the acquisition of the correct, high-quality material for research.

[Click to download full resolution via product page](#)

Caption: Procurement workflow for acquiring chemical reagents.

Quality Assessment and Verification

Ensuring the identity and purity of **2,4-Dimethylpentan-3-amine hydrochloride** is a cornerstone of trustworthy and reproducible research. While suppliers provide a Certificate of Analysis (CoA), independent verification is a best practice.

Self-Validating Protocol: Identity Confirmation by ^1H NMR Spectroscopy

This protocol outlines the steps to confirm the chemical structure of the compound. The rationale is to match the experimental proton NMR spectrum with the expected chemical shifts, splitting patterns, and integrations for the molecule.

Materials:

- **2,4-Dimethylpentan-3-amine hydrochloride** sample (5-10 mg)
- Deuterated solvent (e.g., D_2O or DMSO-d_6)
- NMR tube
- NMR spectrometer

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent directly in a clean, dry NMR tube. The choice of solvent is critical; D_2O is a good option for hydrochloride salts as it will exchange with the amine protons, causing their signal to disappear, which can aid in peak assignment.
- **Instrument Setup:** Tune and shim the NMR spectrometer according to standard operating procedures to ensure optimal resolution and lineshape.
- **Data Acquisition:** Acquire a standard ^1H NMR spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- **Spectral Analysis & Interpretation:**

- Expected Signals: The structure consists of two equivalent isopropyl groups $[(\text{CH}_3)_2\text{CH}-]$ attached to a central methine proton $[-\text{CH}(\text{NH}_3^+)-]$.
- $-\text{CH}_3$ Protons: Expect a doublet for the four methyl groups (12H total). The signal will be split by the adjacent methine proton.
- $-\text{CH}$ Protons (isopropyl): Expect a multiplet (septet or more complex due to diastereotopicity) for the two methine protons of the isopropyl groups (2H total).
- $-\text{CH}$ (central): Expect a multiplet for the central methine proton attached to the nitrogen (1H total).
- $-\text{NH}_3^+$ Protons: Expect a broad singlet. If using D_2O , this signal will exchange and will not be observed.
- Integration: Verify that the integration ratios of the signals correspond to the number of protons (e.g., a 12:2:1 ratio for the methyl, isopropyl methine, and central methine protons, respectively).

- Purity Assessment: The presence of significant unidentifiable peaks may indicate impurities. The integration of these signals relative to the product signals can provide a rough estimate of purity. For more accurate purity determination, a quantitative NMR (qNMR) experiment with an internal standard would be required.

Safe Handling, Storage, and Disposal

Given the hazardous nature of the free amine, and as a general precaution for all chemicals, proper handling and storage procedures for the hydrochloride salt are mandatory.[\[4\]](#)

Storage:


- Keep the container tightly closed in a dry, well-ventilated place.[\[4\]](#)
- Store away from incompatible materials such as strong oxidizing agents.[\[2\]](#)

Handling:

- Always work in a well-ventilated area, preferably within a chemical fume hood.[\[4\]](#)[\[10\]](#)

- Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[10][11]
- Avoid contact with skin and eyes and avoid inhalation of dust.[4]
- Take measures to prevent the buildup of electrostatic charge.[4]

Safe Handling Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the safe handling of chemical reagents.

First Aid Measures:

- Skin Contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[4]
- Inhalation: Move the victim to fresh air.[4]
- Ingestion: Wash out the mouth with water.[4] In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[4]

Applications in Research and Drug Development

2,4-Dimethylpentan-3-amine is a primary aliphatic amine whose structural motif is of interest in medicinal chemistry and materials science.[1][3]

- Pharmaceutical Building Block: As a primary amine with significant steric hindrance, it can be used to introduce bulky, lipophilic groups into a molecule. This can influence a drug candidate's metabolic stability, receptor binding affinity, and pharmacokinetic profile.
- Agrochemical Synthesis: Similar to its role in pharmaceuticals, it can be incorporated into novel pesticides and herbicides.[1]
- Metabolite Research: The parent amine has been identified as a metabolite in cancer metabolism research, suggesting its relevance in biochemical pathway studies.[3]

While specific, high-profile applications in marketed drugs are not widely documented in the initial search, its availability from numerous fine chemical producers indicates its consistent use as a building block in discovery and development pipelines.

Conclusion

2,4-Dimethylpentan-3-amine hydrochloride is a commercially accessible and valuable building block for chemical synthesis. Its procurement requires careful attention to supplier verification, particularly concerning the correct CAS number and associated documentation like the Certificate of Analysis and Safety Data Sheet. By implementing robust in-house quality

control measures and adhering to stringent safety protocols, researchers can confidently and safely integrate this compound into their research and development workflows, paving the way for new discoveries in medicine and agriculture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4083-57-2: 2,4-Dimethyl-3-pantanamine | CymitQuimica [cymitquimica.com]
- 2. 2,4-Dimethyl-3-pantanamine | CAS#:4083-57-2 | Chemsric [chemsrc.com]
- 3. 3-Pantanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 2,4-Dimethylpentan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2,4-Dimethylpentan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 8. 2,4-Dimethylpentan-3-amine hydrochloride CAS#: 4083-58-3 [m.chemicalbook.com]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [commercial availability of 2,4-Dimethylpentan-3-amine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1490082#commercial-availability-of-2-4-dimethylpentan-3-amine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com